molecular formula C18H18ClF3N2O3S B2513991 4-chloro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 2034594-29-9

4-chloro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B2513991
CAS No.: 2034594-29-9
M. Wt: 434.86
InChI Key: DHBNPCDFIYZTES-UHFFFAOYSA-N
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Description

4-chloro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a trifluoromethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide group and the introduction of the trifluoromethyl group. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of specific atoms.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

4-chloro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Material Science: Investigated for its properties in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution within biological systems. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide: can be compared with other sulfonamide derivatives and trifluoromethyl-substituted compounds.

    Sulfonamide Derivatives: Compounds like sulfanilamide and sulfamethoxazole.

    Trifluoromethyl Compounds: Compounds like trifluoromethylbenzene and trifluoromethylpyridine.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the sulfonamide group provides potential for hydrogen bonding and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

4-chloro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide is a novel sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a chloro group, a trifluoromethyl group, and a sulfonamide moiety, which are pivotal for its biological activity. The presence of the oxan and pyridine groups may contribute to its interaction with biological targets.

Cardiovascular Effects

A study investigating the effects of various benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts highlighted significant cardiovascular implications. The results indicated that certain derivatives could lower perfusion pressure and affect coronary resistance. Although direct studies on this compound are not available, the findings suggest that this compound may exhibit similar cardiovascular effects due to its sulfonamide nature .

Compound Dose (nM) Effect on Perfusion Pressure
Control-Baseline
Sulfonamide A0.001Decrease
Sulfonamide B0.001Decrease

The mechanism by which sulfonamides exert their biological effects often involves the inhibition of enzymes involved in folate synthesis. This is particularly relevant in bacterial systems where folate is crucial for DNA synthesis. The potential for this compound to interact with similar pathways warrants further investigation.

In Vitro Studies

In vitro studies have demonstrated that related sulfonamide compounds can significantly impact cellular processes. For instance, compounds with similar functional groups have shown varying degrees of cytotoxicity against cancer cell lines, indicating that this compound may also possess anticancer properties.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for predicting its biological activity. Theoretical models using software like SwissADME can provide insights into absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary data suggest favorable pharmacokinetic characteristics for compounds in this class .

Properties

IUPAC Name

4-chloro-N-[oxan-4-yl(pyridin-3-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N2O3S/c19-16-4-3-14(10-15(16)18(20,21)22)28(25,26)24-17(12-5-8-27-9-6-12)13-2-1-7-23-11-13/h1-4,7,10-12,17,24H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBNPCDFIYZTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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